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Technical Support Center: Electrodeposited Ni-
W Films
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

addressing challenges related to internal stress in electrodeposited Ni-W films.

Troubleshooting Guides
Issue: Cracking and poor adhesion of the Ni-W film.

Cracking and delamination of electrodeposited Ni-W films are often direct consequences of

high internal stress. This stress can be either tensile or compressive, and managing it is crucial

for obtaining mechanically stable coatings.
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Potential Cause Troubleshooting Steps

High Tensile Stress

1. Introduce Additives: Add stress-reducing

agents like saccharin to the plating bath.

Saccharin has been shown to change the

internal stress from tensile to compressive.[1] 2.

Optimize Current Density: High current densities

can lead to increased internal stress and

cracking.[2] Try reducing the forward current

density. 3. Employ Pulse Plating: Using pulsed

current (PC) or pulsed reverse electrodeposition

(PRE) can significantly reduce internal stress

compared to direct current (DC) plating.[2][3]

The "off" time in pulse plating allows for the

relaxation of stress.

Hydrogen Evolution

The evolution of hydrogen during deposition is a

major contributor to internal stress.[2][4] 1.

Adjust Bath pH: The pH of the electrolyte

influences hydrogen evolution. Experiment with

adjusting the pH to find an optimal range that

minimizes hydrogen formation.[5] 2. Use Pulsed

Reverse Electrodeposition (PRE): The anodic

pulse in PRE can help to remove adsorbed

hydrogen from the cathode surface, thereby

reducing its incorporation into the film.[2]

Amorphous vs. Crystalline Structure

The microstructure of the film plays a role in its

internal stress. Amorphous Ni-W films tend to

have lower internal stress than their crystalline

counterparts.[6] 1. Increase Tungsten Content:

Higher tungsten content can promote the

formation of an amorphous structure. 2. Post-

Deposition Heat Treatment: Annealing the film

after deposition can induce phase

transformations and relieve stress.[6][7][8]

Issue: High internal stress leading to device failure in MEMS applications.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.graphyonline.com/archives/IJMME/2016/IJMME-123/
https://www.mdpi.com/2673-3293/5/3/18
https://www.mdpi.com/2673-3293/5/3/18
https://www.researchgate.net/publication/228830853_Internal_Stress_Control_of_Nickel-Phosphorus_Electrodeposits_Using_Pulse_Currents
https://www.mdpi.com/2673-3293/5/3/18
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/280708/1/mfeku_29_4_454.pdf
https://www.researchgate.net/publication/327065484_Effects_of_pH_on_the_Nickel_Coating_Microstructure_and_Internal_Stress_from_an_Additive-Free_Watts-Type_Bath_with_Phytic_Acid
https://www.mdpi.com/2673-3293/5/3/18
https://www.worldscientific.com/doi/pdf/10.1142/S0218625X07010676?download=true
https://www.worldscientific.com/doi/pdf/10.1142/S0218625X07010676?download=true
https://www.researchgate.net/publication/248319387_The_heat_treatment_effect_on_the_structure_and_mechanical_properties_of_electrodeposited_nano_grain_size_Ni-W_alloy_coatings
https://www.mdpi.com/2079-6412/13/9/1651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15470945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For microelectromechanical systems (MEMS), controlling internal stress is critical to prevent

deformation and failure of micro-components.

Potential Cause Troubleshooting Steps

Sub-optimal Plating Parameters

1. Implement Pulsed Reverse Electrodeposition

(PRE): PRE is particularly effective for MEMS

fabrication as it produces uniform, crack-free,

and low-stress Ni-W films.[2] 2. Fine-tune

Current Parameters: Systematically vary the

forward current density, reverse current density,

and duty cycle to find the optimal combination

for minimum stress.

Brittleness of the Film

High internal stress often leads to brittle

deposits. 1. Utilize Additives: Organic additives

like saccharin can refine the grain structure and

reduce stress, leading to more ductile films.[9]

[10][11] 2. Consider Heat Treatment: Annealing

can relieve stress and improve the mechanical

properties of the film.[6][7]

Frequently Asked Questions (FAQs)
Q1: How does saccharin reduce internal stress in Ni-W films?

A1: Saccharin is a widely used additive that can significantly reduce tensile stress and even

induce compressive stress in nickel and nickel-alloy deposits.[1][10] The mechanism is

attributed to the co-deposition of sulfur and nitrogen from the saccharin molecule into the film.

[1] This incorporation at grain boundaries is thought to reduce the grain boundary energy,

thereby lowering the tensile stress that arises from grain coalescence.[12] Additionally, the

adsorption of saccharin molecules on the cathode surface can refine the grain size, which also

contributes to stress reduction.[10]

Q2: What is the effect of current density on internal stress?
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A2: Current density has a significant impact on the internal stress of electrodeposited Ni-W

films. Generally, increasing the current density leads to higher internal stress.[2][13] This is

often associated with increased hydrogen evolution and changes in the microstructure of the

deposit. However, the relationship can be complex and may depend on other plating

parameters. It is crucial to optimize the current density for a specific bath composition and

operating conditions to achieve low-stress deposits.

Q3: Can pulse plating effectively reduce internal stress?

A3: Yes, pulse plating techniques, including pulsed current (PC) and pulsed reverse

electrodeposition (PRE), are very effective in reducing internal stress.[2][3][14] The "off-time" in

pulsed current allows for the relaxation of stress and the desorption of hydrogen from the

cathode surface.[15] PRE, with its anodic pulse, can further aid in removing adsorbed species

and refining the deposit structure, leading to lower stress and improved surface morphology.[2]

Q4: How does the pH of the plating bath affect internal stress?

A4: The pH of the electroplating bath influences several factors that affect internal stress, most

notably hydrogen evolution.[5] Changes in pH can alter the kinetics of both nickel and tungsten

deposition as well as the hydrogen reduction reaction.[5][16] An optimal pH range exists for

minimizing internal stress, and this often needs to be determined experimentally for a given

electrolyte composition. For instance, in a Watts-type bath with phytic acid, a minimum internal

stress was observed at a pH of 4.5.[5]

Q5: Is heat treatment a viable method for reducing internal stress?

A5: Heat treatment, or annealing, is a post-deposition method that can effectively reduce

internal stress in Ni-W films.[6][7][8] The thermal energy allows for atomic rearrangement, grain

growth, and phase transformations within the film, which can relieve the stresses developed

during deposition.[7][17] For example, amorphous Ni-W films with high tungsten content can be

heat-treated to form a crystalline structure with lower internal stress while maintaining high

hardness.[6]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different

parameters on the internal stress of electrodeposited Ni-W and Ni films.
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Table 1: Effect of Saccharin Concentration on Internal Stress of Nickel Deposits

Saccharin Concentration
(g/L)

Internal Stress (MPa) Reference

0.0 ~130 (Tensile) [1]

0.1 ~40 (Tensile) [1]

0.2 ~20 (Tensile) [1]

0.3 ~ -10 (Compressive) [1]

0.8 ~ -20 (Compressive) [1]

1.2 ~ -25 (Compressive) [1]

Table 2: Effect of Heat Treatment on Internal Stress and Hardness of Ni-59wt% W Alloy Films

Heat Treatment
Temperature (°C)

Internal Stress
(MPa)

Hardness (Hv) Reference

As-deposited

(Amorphous)
~100 ~650 [6]

350 ~150 ~800 [6]

450 ~200 ~950 [6]

550 ~230 ~1000 [6]

650 ~280 ~900 [6]

Experimental Protocols
Protocol 1: Stress Reduction using Saccharin as an Additive

Bath Preparation:

Prepare a standard Watts-type nickel-tungsten plating bath. A typical composition includes

nickel sulfate, sodium tungstate, and a complexing agent like citrate.
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Dissolve the required amount of saccharin in the electrolyte. Start with a concentration of

0.3 g/L for compressive stress, and adjust as needed based on experimental results.[1]

Electrodeposition:

Use a properly prepared substrate (e.g., copper or steel).

Maintain the bath temperature and pH at their optimal values.

Apply a constant DC current density. A typical range to start with is 2-5 A/dm².

Stress Measurement:

Measure the internal stress of the deposited film using a suitable technique such as the

bent strip method, X-ray diffraction (XRD), or a spiral contractometer.

Optimization:

Vary the saccharin concentration systematically (e.g., from 0.1 to 1.2 g/L) and repeat the

deposition and stress measurement to find the optimal concentration for the desired stress

level.[1]

Protocol 2: Stress Reduction using Pulsed Reverse Electrodeposition (PRE)

Power Supply Setup:

Use a programmable power supply capable of generating pulsed reverse current

waveforms.

Parameter Definition:

Set the cathodic (forward) current density (e.g., 50 mA/cm²).[2]

Set the anodic (reverse) current density.

Define the cathodic and anodic pulse durations (on-times) and the off-times.

Electrodeposition:
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Immerse the prepared substrate in the Ni-W plating bath.

Apply the PRE waveform.

Evaluation and Optimization:

Characterize the surface morphology of the deposit using Scanning Electron Microscopy

(SEM) to check for cracks and voids.[2]

Measure the internal stress.

Systematically vary the PRE parameters (current densities, pulse durations) to minimize

internal stress and achieve a uniform, crack-free deposit.

Visualizations
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Caption: Workflow for reducing internal stress in Ni-W films.
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Caption: Factors influencing internal stress in Ni-W films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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